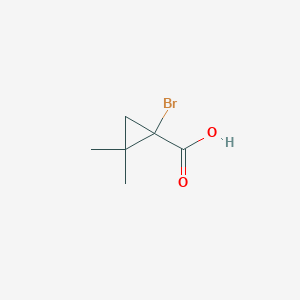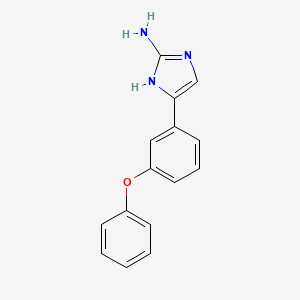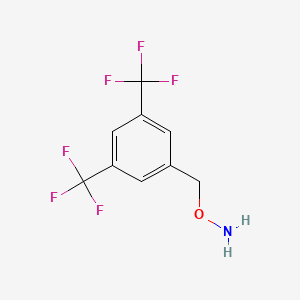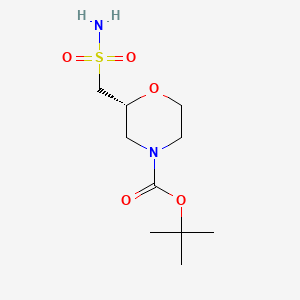
1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid is a halogenated cyclopropane derivative with a carboxylic acid functional group. This compound is of interest in organic chemistry due to its unique structure and reactivity, which make it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid can be synthesized through several methods, including:
Halogenation of Cyclopropane Derivatives: Starting with 2,2-dimethylcyclopropane-1-carboxylic acid, bromination can be achieved using bromine (Br2) in the presence of a suitable catalyst.
Substitution Reactions: Using a suitable precursor, such as 2,2-dimethylcyclopropane-1-carboxylic acid chloride, and reacting it with bromide ions (Br-) under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, ensuring high purity and yield. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various types of reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or cyanide ions (CN-).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require strong nucleophiles and polar aprotic solvents.
Major Products Formed:
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Primary alcohols, aldehydes, and other reduced forms of the carboxylic acid.
Substitution: Various substituted cyclopropane derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound's reactivity with nucleophiles and its ability to undergo various chemical transformations make it a versatile tool in research and industry.
Comparación Con Compuestos Similares
1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid is unique due to its specific structural features, including the presence of a bromine atom and a carboxylic acid group on a cyclopropane ring. Similar compounds include:
1-Bromo-2-methylcyclopropane-1-carboxylic acid: Similar structure but with only one methyl group.
1-Bromo-3,3-dimethylcyclopropane-1-carboxylic acid: Similar structure but with a different arrangement of methyl groups.
1-Bromo-2,2-dimethylcyclopentane-1-carboxylic acid: Similar functional groups but with a larger ring structure.
Propiedades
Fórmula molecular |
C6H9BrO2 |
|---|---|
Peso molecular |
193.04 g/mol |
Nombre IUPAC |
1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H9BrO2/c1-5(2)3-6(5,7)4(8)9/h3H2,1-2H3,(H,8,9) |
Clave InChI |
QWWABPIBQUPWPY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1(C(=O)O)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-{3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}-2-hydroxybenzoic acid](/img/structure/B15317966.png)
![4-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-1-methyl-1H-pyrazole](/img/structure/B15317971.png)
![3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide](/img/structure/B15317979.png)

![3-(Difluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B15317992.png)


![3-[3-Oxo-3-(piperidin-1-yl)propyl]-1-(2-phenylethyl)-1,2-dihydroquinoxalin-2-one](/img/structure/B15318012.png)

